molecular formula C15H22N2O2 B13269921 3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid

3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid

Cat. No.: B13269921
M. Wt: 262.35 g/mol
InChI Key: AKGRVLZKYGNEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid is a novel compound with a molecular formula of C15H24Cl2N2O2 and a molecular weight of 335.27. This compound has shown promise in various fields of research and industry due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzylamine with 2-(cyclopropylamino)ethylamine under controlled conditions to form the intermediate compound, which is then reacted with propanoic acid to yield the final product .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the reaction conditions used in laboratory-scale synthesis, including temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-{Benzyl[2-(methylamino)ethyl]amino}propanoic acid
  • 3-{Benzyl[2-(ethylamino)ethyl]amino}propanoic acid
  • 3-{Benzyl[2-(propylamino)ethyl]amino}propanoic acid

Uniqueness

3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-[benzyl-[2-(cyclopropylamino)ethyl]amino]propanoic acid

InChI

InChI=1S/C15H22N2O2/c18-15(19)8-10-17(11-9-16-14-6-7-14)12-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2,(H,18,19)

InChI Key

AKGRVLZKYGNEIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCN(CCC(=O)O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.